molecular formula C20H20FNO4 B057094 (4S)-3-[(5S)-5-(4-氟苯基)-5-羟基戊酰]-4-苯基-1,3-恶唑烷-2-酮 CAS No. 189028-95-3

(4S)-3-[(5S)-5-(4-氟苯基)-5-羟基戊酰]-4-苯基-1,3-恶唑烷-2-酮

货号 B057094
CAS 编号: 189028-95-3
分子量: 357.4 g/mol
InChI 键: AVAZNWOHQJYCEL-MSOLQXFVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is an important chiral intermediate in the synthesis of ezetimibe, a potent cholesterol absorption inhibitor.

Synthesis Analysis

  • Efficient enzymatic methods for the synthesis of this compound involve transesterification and hydrolysis reactions using lipase as the enzyme source. Candida rugosa lipase in diisopropyl ether was found to be the most effective for these reactions, with vinyl acetate being a suitable acyl donor in the transesterification reaction (Singh et al., 2013).

Molecular Structure Analysis

  • The asymmetric unit of the title compound consists of three molecules and two solvent water molecules. The carbonyl groups of the oxazolidin-2-one and hydroxypentanoyl units are oriented anti to one another in each molecule (Wang et al., 2017).

Chemical Reactions and Properties

  • Recombinant Escherichia coli expressing carbonyl reductase (CBR) was used in a dual-enzyme coupled biocatalytic process in an aqueous-organic biphasic solvent system for the synthesis of this compound. The process achieved high conversion and diastereomeric excess (Liu et al., 2017).

Physical Properties Analysis

  • The title compound forms crystals with Z′ = 2, with each molecule's two carbonyl groups oriented anti to each other and the two methyl groups oriented syn to each other (Coumbarides et al., 2006).

Chemical Properties Analysis

  • In vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, demonstrate the unique mechanism of bacterial protein synthesis inhibition by oxazolidinones. These analogs showed in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

科学研究应用

  1. 依泽替米贝中间体的酶促合成:该研究重点关注使用表达羰基还原酶 (CBR) 的重组大肠杆菌来生产该化合物作为依泽替米贝合成的中间体。该工艺实现了高转化率和非对映异构体过量,使其成为生产该中间体的有效方法 (Liu et al., 2017).

  2. 脂肪酶催化的动力学拆分:本文介绍了使用脂肪酶进行该化合物的酶促合成。该过程中产生的 S-非对映异构体对依泽替米贝至关重要。研究发现念珠菌脂肪酶对该合成有效 (Singh et al., 2013).

  3. 晶体结构分析:对该化合物晶体结构的研究揭示了其分子排列和相互作用的见解,这对于理解其化学行为非常重要 (Wang et al., 2017).

  4. 使用羰基还原酶的高效生产:另一项关于使用羰基还原酶进行该化合物生物合成的研究强调了其优势,例如高催化效率和优异的对映选择性,这对于依泽替米贝的生产至关重要 (Zhang et al., 2020).

  5. 2-恶唑烷酮的合成:这项研究涉及类似恶唑烷酮的合成,为理解产生类似于所讨论化合物的化合物的化学途径和反应提供了更广泛的背景 (Madesclaire et al., 2007).

  6. GABA 类似物的对映选择性合成:该研究讨论了衍生自类似恶唑烷酮的烯醇的氰甲基化,进一步突出了该类化合物的合成效用 (Azam et al., 1996).

属性

IUPAC Name

(4S)-3-[(5S)-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FNO4/c21-16-11-9-15(10-12-16)18(23)7-4-8-19(24)22-17(13-26-20(22)25)14-5-2-1-3-6-14/h1-3,5-6,9-12,17-18,23H,4,7-8,13H2/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAZNWOHQJYCEL-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCC[C@@H](C2=CC=C(C=C2)F)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437685
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

CAS RN

189028-95-3
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189028-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxy-1-oxopentyl]-4-phenyl-2-oxazolidinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBQ74C2S2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Reactant of Route 3
Reactant of Route 3
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
Reactant of Route 6
Reactant of Route 6
(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Q & A

Q1: What are the advantages of using biosynthesis to produce (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one?

A1: Biosynthesis, specifically employing carbonyl reductase (CR125) coupled with glucose dehydrogenase, offers several advantages for producing (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one [(S)-ET-5], a crucial intermediate in ezetimibe synthesis. These advantages include:

  • High catalytic efficiency and stereoselectivity: The enzymatic approach demonstrates exceptional catalytic efficiency, achieving a remarkable yield of 99.8% and an enantiomeric excess (e.e.) of 99.9% []. This high stereoselectivity is crucial for pharmaceutical applications, ensuring the production of the desired enantiomer with minimal impurities.
  • Mild reaction conditions and environmental friendliness: Unlike traditional chemical synthesis methods that often require harsh conditions and generate significant waste, biosynthesis operates under milder conditions, making it more environmentally friendly and sustainable [].

Q2: What is the significance of co-expressing glucose dehydrogenase with carbonyl reductase in (S)-ET-5 production?

A2: The co-expression of glucose dehydrogenase alongside carbonyl reductase plays a critical role in enhancing the efficiency of (S)-ET-5 production. This is because the regeneration of the cofactor NADPH, essential for carbonyl reductase activity, becomes a limiting factor in the biocatalytic process. Glucose dehydrogenase efficiently regenerates NADPH from NADP+, enabling a continuous supply of the cofactor for carbonyl reductase to utilize in (S)-ET-5 synthesis. This eliminates the need for external NADPH addition, simplifying the process and reducing costs [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。